![molecular formula C22H17N3O3S2 B11683229 (E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahyd](/img/structure/B11683229.png)
(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahyd
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Overview
Description
2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound that features a benzothiazole moiety, a tetrahydrobenzothiophene unit, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]IMINO}METHYL]-4-NITROPHENOL typically involves a multi-step process:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Synthesis of the Tetrahydrobenzothiophene Unit: This involves the cyclization of thioamide or carbon dioxide with appropriate precursors.
Coupling Reaction: The benzothiazole and tetrahydrobenzothiophene units are coupled using an imine formation reaction, typically involving the use of a suitable aldehyde and an acid catalyst.
Introduction of the Nitro Group: The final step involves the nitration of the phenol group using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]IMINO}METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Aminophenol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]IMINO}METHYL]-4-NITROPHENOL has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of fluorescent materials and electroluminescent devices due to its unique photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]IMINO}METHYL]-4-NITROPHENOL involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-4-NITROPHENOL: Similar structure but lacks the tetrahydrobenzothiophene unit.
2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-4-AMINOPHENOL: Similar structure but has an amino group instead of a nitro group.
Uniqueness
2-[(E)-{[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]IMINO}METHYL]-4-NITROPHENOL is unique due to the presence of both the tetrahydrobenzothiophene and nitrophenol groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H17N3O3S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H17N3O3S2/c26-17-10-9-14(25(27)28)11-13(17)12-23-21-20(15-5-1-3-7-18(15)29-21)22-24-16-6-2-4-8-19(16)30-22/h2,4,6,8-12,26H,1,3,5,7H2/b23-12+ |
InChI Key |
NMGKZXVLLWHTHJ-FSJBWODESA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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